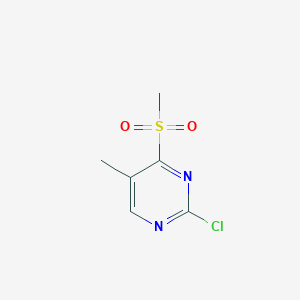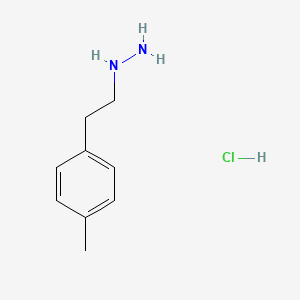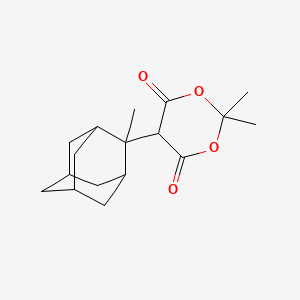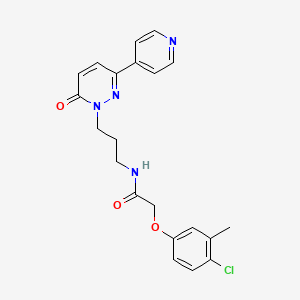
Methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C8H10N2O2S and its molecular weight is 198.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Wittig Olefination for Cyclopropyl Amino Acids : Cativiela et al. (1996) demonstrated the utility of methyl(1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate in synthesizing cyclopropyl amino acids via Wittig olefination, highlighting its importance in producing high yields of enantiomerically pure cyclopropyl amino acids (Cativiela, Díaz-de-Villegas, & Jime´nez, 1996).
Thiadiazoles and Triazoles from Cyclopropane Dicarboxylic Acid : Sharba et al. (2005) explored new heterocyclic derivatives of cyclopropane dicarboxylic acid, producing thiadiazole and 1,2,4-triazole moieties. This study expands the cyclopropane derivative library and opens up new pathways for chemical synthesis (Sharba, Al-Bayati, Rezki, & Aouad, 2005).
Lewis Acid-Catalyzed Ring-Opening Reactions : Lifchits and Charette (2008) described a mild procedure for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. The reaction maintains enantiomeric purity and showcases an efficient approach to synthesize complex molecules (Lifchits & Charette, 2008).
Cyclopropane in Conformational Analysis and Drug Design
Conformationally Restricted Cyclopropane Analogs of Histamine : Kazuta et al. (2003) designed cyclopropane-based analogs of histamine as conformationally restricted analogues to investigate bioactive conformations and improve activity, particularly targeting histamine receptors (Kazuta, Hirano, Natsume, Yamada, Kimura, Matsumoto, Furuichi, Matsuda, & Shuto, 2003).
Advanced Syntheses and Applications
Synthesis of Spirocyclopropane Anellated Heterocycles : Meijere et al. (1989) developed methods for the synthesis of spirocyclopropane anellated heterocyclic carboxylates, showing the versatility of cyclopropane derivatives in constructing complex heterocyclic structures (Meijere, Teichmann, Yu, Kopf, Oly, & Thienen, 1989).
Deuterium-Labeled Cyclopropane Derivatives for Biosynthesis Studies : Ramalingam, Kalvin, and Woodard (1984) detailed the synthesis of deuterium-labeled cyclopropane derivatives, crucial for studying the biosynthesis of ethylene in plants and providing insights into enzymatic mechanisms involving cyclopropane rings (Ramalingam, Kalvin, & Woodard, 1984).
Propiedades
IUPAC Name |
methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-12-7(11)5-2-4(5)6-3-13-8(9)10-6/h3-5H,2H2,1H3,(H2,9,10)/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWKPFKVCNCIMT-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(2-chlorophenyl)methoxy]amine](/img/structure/B2871206.png)
![4-[4-(Benzyloxy)piperidine-1-carbonyl]-5-chloro-2-(methylsulfanyl)pyrimidine](/img/structure/B2871207.png)

![[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride](/img/structure/B2871210.png)
![3-[(1-methylpyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2871214.png)


![5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2871217.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2871221.png)


![3-(4-Methoxyphenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2871226.png)

